
Ethyl 6-Amino-5-fluoronicotinate
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Overview
Description
Ethyl 6-amino-5-fluoronicotinate is a fluorinated nicotinate derivative characterized by an amino group at the 6-position and a fluorine atom at the 5-position of the pyridine ring, with an ethyl ester moiety at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to the combined electronic effects of fluorine (electron-withdrawing) and the amino group (electron-donating), which influence reactivity, solubility, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-Amino-5-fluoronicotinate can be synthesized through several methods. One common approach involves the reaction of ethyl nicotinate with fluorinating agents and subsequent amination. The reaction conditions typically include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Amino-5-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine compounds. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
Ethyl 6-Amino-5-fluoronicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 6-Amino-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of Ethyl 6-amino-5-fluoronicotinate with analogs from the provided evidence:
Key Observations :
- The amino group at position 6 (target) contrasts with the acetyl group in the chloro analog, which may reduce nucleophilicity but improve hydrogen-bonding capacity . The cyano and trifluoromethyl groups in other analogs introduce strong electron-withdrawing effects, influencing ring electrophilicity and reaction pathways .
- Molecular Weight and Solubility: The target compound’s lower molecular weight (~200) compared to analogs (227–392) suggests better solubility in polar solvents, critical for pharmacokinetic properties. Bulky substituents (e.g., chlorobenzylamino, phenyl) in Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate increase hydrophobicity, likely reducing aqueous solubility .
Biological Activity
Ethyl 6-amino-5-fluoronicotinate (EAFN) is a chemical compound that has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
EAFN is a derivative of nicotinic acid characterized by the presence of an amino group at the 6-position and a fluorine atom at the 5-position. Its molecular formula is C8H9FN2O2, with a molecular weight of approximately 172.17 g/mol. The structural features of EAFN contribute to its reactivity and biological interactions.
Antimicrobial Activity
EAFN has been investigated for its antimicrobial properties . Preliminary studies suggest that it exhibits activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that EAFN could serve as a scaffold for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects in vitro. Research indicates that EAFN can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
Case Study:
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, EAFN reduced TNF-α levels by approximately 50% at a concentration of 10 µM, indicating significant anti-inflammatory activity.
Anticancer Properties
EAFN has been explored for its anticancer potential , particularly in inhibiting tumor cell proliferation. In vitro assays have shown that EAFN can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
The biological activity of EAFN is attributed to its ability to interact with specific molecular targets within cells. The amino and fluorine groups facilitate binding to enzymes and receptors involved in various signaling pathways:
- Enzyme Inhibition: EAFN may inhibit enzymes critical for bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation: The compound can modulate receptor activity involved in cell proliferation and apoptosis.
Research Findings and Future Directions
Recent studies have focused on optimizing EAFN derivatives to enhance its biological activity and reduce toxicity. The goal is to develop compounds that maintain efficacy while minimizing side effects.
Future Research Directions:
- In vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Studies: Exploring modifications to improve potency against specific targets.
- Combination Therapies: Investigating the synergistic effects of EAFN with existing antibiotics or anti-inflammatory drugs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 6-Amino-5-fluoronicotinate, and how can experimental parameters be optimized for reproducibility?
- Methodological Answer : Begin with a literature review to identify existing protocols (e.g., nucleophilic substitution or catalytic fluorination). Reproduce baseline conditions (solvent, temperature, catalyst) from primary sources . Optimize parameters systematically (e.g., varying molar ratios, reaction time) and validate purity via HPLC or NMR. Document deviations and validate reproducibility by repeating trials ≥3 times .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C, 19F) to confirm substituent positions and absence of byproducts.
- HPLC-MS for purity assessment (≥95% purity threshold).
- Elemental Analysis to verify empirical formula.
Cross-reference data with literature and report deviations .
Q. What experimental controls are essential when studying the stability of this compound under varying conditions?
- Methodological Answer : Design stability studies with:
- Environmental controls : pH, temperature, light exposure.
- Negative controls : Unreacted precursors or solvents.
- Positive controls : Known stable analogs (e.g., ethyl nicotinate derivatives).
Use accelerated degradation tests and monitor via TLC/UV spectroscopy .
Q. How should researchers conduct a systematic literature review to identify gaps in the study of this compound?
- Methodological Answer :
- Use databases (SciFinder, PubMed) with keywords: "6-Amino-5-fluoronicotinate synthesis," "fluoropyridine derivatives."
- Filter for peer-reviewed journals, excluding patents/commercial sources.
- Map trends (e.g., synthetic methods, biological activity) and highlight understudied areas (e.g., mechanistic insights) .
Q. What solvent systems are optimal for enhancing the solubility of this compound in reactivity studies?
- Methodological Answer : Test polar aprotic solvents (DMF, DMSO) for solubility screening. Use Hansen solubility parameters to predict compatibility. Validate solubility via UV-Vis spectroscopy and correlate with reaction yields .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian, ORCA) to model transition states and activation energies.
- Compare computational results with experimental kinetic data (e.g., Arrhenius plots).
- Validate using isotopic labeling (e.g., ¹⁵N or ¹⁸O) to track substituent pathways .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Re-eassay under standardized conditions (cell lines, concentration ranges).
- Perform meta-analysis of published IC₅₀ values to identify outliers.
- Investigate confounding variables (e.g., solvent residues, stereochemical impurities) via LC-MS .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound analogs?
- Methodological Answer :
- Synthesize analogs with systematic substitutions (e.g., halogens, alkyl groups).
- Test biological activity (e.g., enzyme inhibition) and correlate with electronic (Hammett σ) or steric parameters.
- Use multivariate regression to identify key structural contributors .
Q. What advanced techniques validate the regioselectivity of fluorination in this compound synthesis?
- Methodological Answer :
- Employ NOESY NMR to confirm spatial proximity of substituents.
- Use X-ray crystallography for absolute configuration.
- Compare experimental ¹⁹F NMR shifts with computational predictions .
Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?
- Methodological Answer :
- Replace hazardous solvents (e.g., DCM) with bio-based alternatives (cyclopentyl methyl ether).
- Evaluate atom economy and E-factor for each synthetic step.
- Optimize catalysis (e.g., photoredox) to reduce waste .
Q. Data Presentation Guidelines
Parameter | Technique | Validation Criteria |
---|---|---|
Purity | HPLC-MS | ≥95% peak area, no co-eluting impurities |
Structural Confirmation | X-ray crystallography | R-factor < 0.05, match with CIF database |
Reaction Yield | Gravimetric analysis | Reproducibility within ±5% across trials |
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
ethyl 6-amino-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
ZQTMBBYHZRJNBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)N)F |
Origin of Product |
United States |
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